molecular formula C8H5FO3 B112204 3-Fluoro-4-formylbenzoic acid CAS No. 193290-80-1

3-Fluoro-4-formylbenzoic acid

Cat. No.: B112204
CAS No.: 193290-80-1
M. Wt: 168.12 g/mol
InChI Key: GJJKOIYVMNOZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-formylbenzoic acid: is an organic compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a formyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Fluoro-4-formylbenzoic acid involves the starting material 4-(dibromomethyl)-3-fluorobenzoic acid . The synthesis typically involves the following steps:

    Bromination: The starting material is brominated to introduce bromine atoms.

    Formylation: The brominated intermediate undergoes formylation to introduce the formyl group at the desired position.

Industrial Production Methods:

Industrial production of this compound may involve continuous flow chemistry techniques to ensure efficient and scalable synthesis . This method allows for precise control of reaction conditions, such as temperature and concentration, which is crucial for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-4-formylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3-Fluoro-4-carboxybenzoic acid.

    Reduction: 3-Fluoro-4-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-formylbenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or other proteins. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

    4-Fluoro-3-formylbenzoic acid: Similar structure but with different positions of the fluorine and formyl groups.

    3-Fluoro-4-methylbenzoic acid: Contains a methyl group instead of a formyl group.

    3-Fluorobenzoic acid: Lacks the formyl group.

Uniqueness:

3-Fluoro-4-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical properties. The presence of both electron-withdrawing (fluorine) and electron-donating (formyl) groups on the benzene ring can lead to unique reactivity patterns compared to other substituted benzoic acids .

Properties

IUPAC Name

3-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKOIYVMNOZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611988
Record name 3-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-80-1
Record name 3-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AgNO3 (0.39 mol) in hot H2O (90 mL) is added dropwise to a solution of crude 4-dibromomethyl-3-fluorobenzoic acid (2, 0.19 mol) in ethanol (EtOH) (480 mL) at 50° C. over 10 min and then the mixture is stirred at the same temperature for 45 min. After cooling to room temperature, the mixture is poured into 1 N HCl (200 mL) and filtered off. The residue is washed with EtOH and the filtrate is concentrated to ca. 300 mL. The mixture is extracted twice with ethylacetate (EtOAc) and the combined organic layers are washed with brine, dried over MgSO4 and evaporated in vacuo. The crystals are collected by filtration and washed with ether/hexane (1:1) to give 3-fluoro-4-formyl benzoic acid (3).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.39 mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-formylbenzoic acid
Reactant of Route 3
3-Fluoro-4-formylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-formylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-formylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.